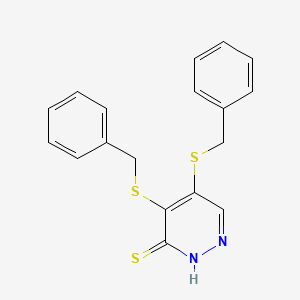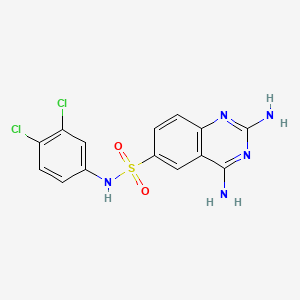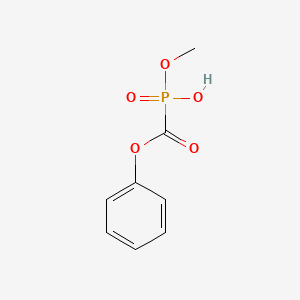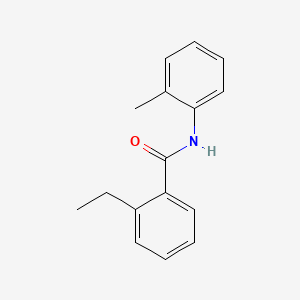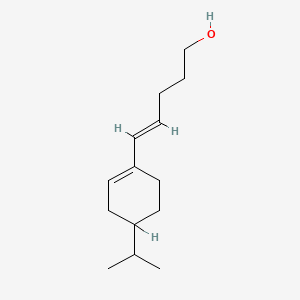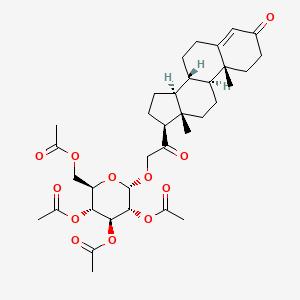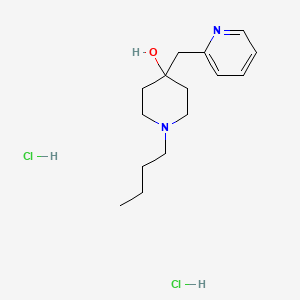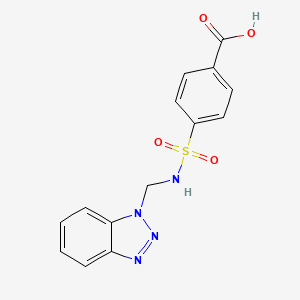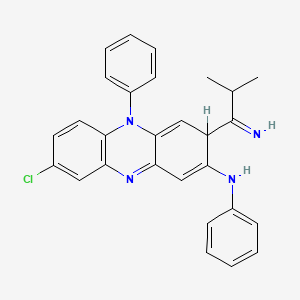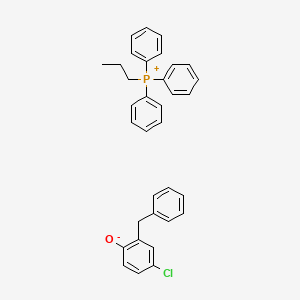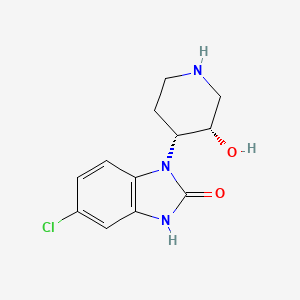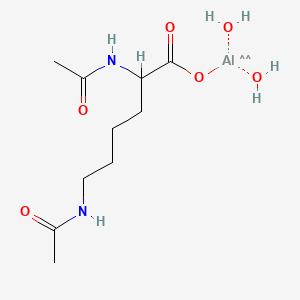
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is a chemical compound with the molecular formula C10H22AlN2O6 and a molecular weight of 293.273 g/mol . This compound is known for its unique structure, which includes diacetylated lysine ligands coordinated to an aluminum center. It has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium typically involves the reaction of diacetyl-L-lysine with an aluminum salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the diacetyl-L-lysine ligands to the aluminum center .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diacetyl-L-lysine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized aluminum complexes, while substitution reactions can produce new aluminum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is used as a precursor for the synthesis of other aluminum complexes. Its unique structure makes it a valuable compound for studying coordination chemistry and ligand exchange reactions .
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding the role of aluminum in biological systems .
Medicine
Its ability to form stable complexes with various ligands makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in catalysis and material science .
Wirkmechanismus
The mechanism of action of (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium involves the coordination of the diacetyl-L-lysine ligands to the aluminum center. This coordination stabilizes the aluminum ion and allows it to interact with other molecules. The molecular targets and pathways involved in its action depend on the specific application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(N2,N6-Diacetyl-L-lysinato-O1,O2)hydroxyaluminium: Similar structure but with one less hydroxyl group.
(N2,N6-Diacetyl-L-lysinato-O1,O2)chloroaluminium: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is unique due to its specific coordination environment and the presence of two hydroxyl groups. This gives it distinct chemical properties and makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
56379-05-6 |
|---|---|
Molekularformel |
C10H21AlN2O6 |
Molekulargewicht |
292.27 g/mol |
InChI |
InChI=1S/C10H18N2O4.Al.2H2O/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14;;;/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
HDYKGPBFWRAQFD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NCCCCC(C(=O)O[Al])NC(=O)C.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
